molecular formula C14H11ClFNO B497408 N-(2-chlorobenzyl)-3-fluorobenzamide CAS No. 885659-93-8

N-(2-chlorobenzyl)-3-fluorobenzamide

Cat. No.: B497408
CAS No.: 885659-93-8
M. Wt: 263.69g/mol
InChI Key: UOVDYRAMDOTKGF-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-3-fluorobenzamide is a benzamide derivative featuring a fluorine atom at the meta-position (C3) of the benzoyl ring and a 2-chlorobenzyl group attached to the amide nitrogen (Fig. 1). This structure combines halogenated aromatic moieties, which are common in medicinal chemistry due to their ability to modulate electronic, steric, and solubility properties.

Properties

CAS No.

885659-93-8

Molecular Formula

C14H11ClFNO

Molecular Weight

263.69g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-fluorobenzamide

InChI

InChI=1S/C14H11ClFNO/c15-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(16)8-10/h1-8H,9H2,(H,17,18)

InChI Key

UOVDYRAMDOTKGF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Key analogs are compared below based on substitution patterns, physicochemical properties, and biological activities:

Compound Name Substituents Key Properties/Activities Evidence Source
N-(2-Chlorobenzyl)-3-fluorobenzamide - 3-Fluorobenzoyl
- 2-Chlorobenzyl
- Potential ligand for metal coordination (amide group)
- Moderate lipophilicity
N-(2,3-Difluorophenyl)-2-fluorobenzamide - 2-Fluorobenzoyl
- 2,3-Difluorophenyl
- Strong NH···F hydrogen bonding interactions
- Crystalline solid (enhanced stability)
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) - Multi-halogenated benzamide
- Cyano and hydroxy substituents
- High synthetic complexity
- Likely kinase inhibition (docking studies implied)
N-Benzyl-N-(2-chlorobenzyl)-N-(2-fluoro-3-phenoxypropyl)amine (9a) - 2-Chlorobenzyl
- Fluoro-phenoxypropyl
- Colorless oil (low crystallinity)
- Modified solubility profile
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide - 3-Fluorobenzoyl
- Thiourea moiety
- Bidentate ligand for metal complexes
- Cis-configuration enhances coordination

Physicochemical and Electronic Effects

  • Chlorine vs. Bromine : The 2-chlorobenzyl group offers a balance of lipophilicity and steric hindrance. Brominated analogs (e.g., 6d ) show higher BChE inhibition, but chlorine’s smaller size may improve solubility .
  • Thiourea vs. Amide : ’s thiourea derivative acts as a superior metal ligand due to its bidentate coordination, whereas the target’s amide group may favor hydrogen bonding with biological targets .

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